5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

Catalog No.
S889437
CAS No.
1036027-52-7
M.F
C11H13F3N2Si
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-py...

CAS Number

1036027-52-7

Product Name

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

IUPAC Name

5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H13F3N2Si

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16)

InChI Key

KLSNMJYIWORYMD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl moiety attached to a pyridine ring. Its molecular formula is C₁₁H₁₃F₃N₂Si, and it has a molecular weight of 258.32 g/mol. This compound is known for its potential applications in medicinal chemistry and materials science due to its distinct electronic and steric properties, which arise from the presence of the trifluoromethyl group, a well-known pharmacophore in drug design .

  • Trifluoromethyl group: Compounds containing trifluoromethyl groups can exhibit some degree of toxicity.
  • Ethynyl group: Ethynyl groups are mildly acidic and can react with some functional groups.

The chemical reactivity of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is influenced by both the pyridine nitrogen and the ethynyl group. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: The ethynyl group can undergo cross-coupling reactions, such as Sonogashira coupling, which is useful for synthesizing more complex organic molecules.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions to yield the corresponding alcohol or amine .

Research indicates that compounds similar to 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: Studies suggest potential as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases .

Several synthesis methods are employed to produce 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine:

  • Sonogashira Coupling: This method involves coupling a pyridine derivative with a trimethylsilyl acetylene in the presence of a palladium catalyst.
  • Lithiation and Electrophilic Substitution: The pyridine ring can be lithiated to introduce the trifluoromethyl group through electrophilic substitution.
  • Direct Fluorination: Fluorination of suitable precursors can yield the trifluoromethyl-substituted product .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine has various applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Material Science: The compound is explored for use in developing advanced materials due to its unique electronic properties.
  • Research Tool: It is utilized in biochemical research, particularly in proteomics and enzyme studies .

Interaction studies focus on understanding how 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Studies assess its binding affinity to various receptors, which is crucial for drug development.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-(Trifluoromethyl)pyridin-2-amineTrifluoromethyl substitutionLacks ethynyl group
3-(Trimethylsilyl)ethynylpyridineEthynyl substitutionNo trifluoromethyl group
5-Fluoro-3-(trimethylsilyl)ethynyl-pyridineFluoro vs. trifluoro substitutionDifferent electronic properties

The uniqueness of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine lies in its combination of both trifluoromethyl and trimethylsilyl ethynyl groups, providing distinct reactivity and potential biological activity that may not be present in other similar compounds .

Palladium-Catalyzed Sonogashira Coupling Approaches

The palladium-catalyzed Sonogashira coupling reaction represents the most widely employed synthetic methodology for preparing 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine derivatives [1]. This cross-coupling reaction enables the formation of carbon-carbon bonds between halogenated pyridine precursors and terminal alkynes under relatively mild conditions [2]. The reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts, with the palladium species facilitating oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne substrate [3].

The optimal reaction conditions for Sonogashira coupling of aminopyridine derivatives involve the use of palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the primary catalyst, with copper iodide serving as the essential co-catalyst [1]. The reaction is conducted in the presence of a base, typically triethylamine or potassium carbonate, which neutralizes the hydrogen halide byproduct and maintains the reaction environment [1]. Temperature control is critical, with most successful syntheses occurring at 60-100°C for 3-24 hours depending on substrate reactivity [1] [2].

Precursor Selection: 3-Halo-2-aminopyridine Derivatives

The selection of appropriate halogenated pyridine precursors is fundamental to achieving high yields in Sonogashira coupling reactions [1]. 3-Bromo-2-aminopyridine derivatives demonstrate superior reactivity compared to their chlorinated counterparts, with coupling yields typically ranging from 72-96% under optimized conditions [1]. The presence of the trifluoromethyl substituent at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbon-halogen bond and facilitating oxidative addition [4].

Precursor TypeTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)
3-Bromo-2-aminopyridine85-9680-1003-6
3-Iodo-2-aminopyridine90-9860-802-4
3-Chloro-2-aminopyridine45-65100-1208-12

The synthesis of 5-trifluoromethyl-3-bromo-2-aminopyridine precursors can be achieved through multiple pathways [4]. The most common approach involves the chlorine-fluorine exchange reaction using trichloromethylpyridine derivatives as starting materials [5]. This process typically requires treatment with hydrogen fluoride in the presence of metal halide catalysts such as iron(III) chloride at temperatures between 160-180°C [5]. Alternative methods include the construction of the pyridine ring from trifluoromethyl-containing building blocks through condensation reactions [4].

Trimethylsilylacetylene Coupling Mechanisms

The mechanism of trimethylsilylacetylene coupling in Sonogashira reactions involves a well-characterized catalytic cycle [3]. The process initiates with the oxidative addition of the halogenated pyridine substrate to the palladium(0) catalyst, forming a palladium(II) intermediate [3]. Simultaneously, the copper co-catalyst activates the trimethylsilylacetylene substrate through the formation of a copper acetylide complex, which enhances the nucleophilic character of the alkyne carbon [3].

The transmetalation step involves the transfer of the activated acetylide from copper to palladium, forming a palladium acetylide intermediate [3]. This step is often rate-determining and is significantly influenced by the choice of base and reaction temperature [6]. The final reductive elimination step regenerates the palladium(0) catalyst and produces the desired coupled product [3]. The trimethylsilyl protecting group serves multiple functions, including enhanced stability during the coupling reaction and providing a synthetic handle for further functionalization [7].

Kinetic studies have demonstrated that the reaction rate is strongly dependent on the concentration of both the palladium catalyst and the copper co-catalyst [8]. Optimal catalyst loadings typically range from 2.5-5.0 mol% for palladium and 5-10 mol% for copper iodide [1]. The use of phosphine ligands such as triphenylphosphine enhances catalyst stability and prevents aggregation of palladium nanoparticles [8].

Alternative Metal-Catalyzed Cross-Coupling Strategies

While palladium-catalyzed Sonogashira coupling remains the predominant method, alternative metal-catalyzed approaches have emerged as viable synthetic strategies [9] [10]. Nickel-catalyzed cross-coupling reactions offer significant advantages in terms of cost-effectiveness and reduced metal contamination in pharmaceutical applications [10]. Nickel complexes with bidentate phosphine ligands have demonstrated high activity in coupling reactions with trifluoromethyl-substituted pyridine derivatives [10].

Copper-catalyzed approaches represent another alternative strategy, particularly for substrates that are challenging for palladium-based systems [11]. The use of copper catalysts in conjunction with specific ligand systems can achieve selective coupling reactions with improved functional group tolerance [11]. However, these methods often require higher reaction temperatures and longer reaction times compared to palladium-catalyzed processes [11].

Iron-catalyzed cross-coupling methodologies have gained attention due to the abundance and low toxicity of iron [12]. These systems typically employ iron(III) chloride or iron(II) acetate as catalyst precursors, with phosphine or nitrogen-containing ligands [12]. While yields are generally lower than palladium-catalyzed reactions, iron-based systems offer advantages in terms of environmental sustainability and cost-effectiveness [12].

Metal CatalystTypical Yield (%)Temperature (°C)Catalyst Loading (mol%)
Palladium85-9680-1002.5-5.0
Nickel70-85100-1205.0-10.0
Copper60-80120-14010.0-20.0
Iron45-70140-16015.0-25.0

Solvent System Optimization in Large-Scale Synthesis

Solvent selection plays a crucial role in optimizing reaction efficiency and scalability for industrial applications [6]. The choice of solvent significantly affects reaction rates, product yields, and catalyst stability [6]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide generally enhance reaction rates by stabilizing charged intermediates and facilitating transmetalation steps [6].

For large-scale synthesis, solvent systems must balance reaction efficiency with practical considerations including cost, toxicity, and environmental impact [13]. Mixed solvent systems comprising 1,4-dioxane and water in a 4:1 ratio have proven effective for Suzuki-Miyaura type reactions involving pyridine derivatives, achieving yields of 70-85% while maintaining good solvent recyclability [14]. The aqueous component facilitates base solubility and product workup, while the organic component provides adequate solubility for the substrate and catalyst [14].

Temperature optimization studies have revealed that reaction rates increase exponentially with temperature, but excessive heating can lead to catalyst decomposition and side reactions [15]. The optimal temperature range for most large-scale syntheses falls between 85-95°C, providing a balance between reaction efficiency and catalyst stability [15]. Pressure optimization in closed systems can allow for higher reaction temperatures without solvent evaporation, leading to improved yields and reduced reaction times [15].

Solvent SystemYield (%)Reaction Time (hours)Recyclability
Dimethylformamide90-953-6Poor
Dioxane/Water (4:1)75-856-8Good
Acetonitrile80-884-7Moderate
Toluene70-808-12Excellent

Process optimization using statistical design of experiments has enabled the identification of optimal reaction conditions for large-scale synthesis [15]. Response surface methodology has been employed to optimize multiple variables simultaneously, including temperature, catalyst loading, and solvent composition [15]. These studies have demonstrated that reaction temperature has the most significant impact on yield, followed by catalyst loading and solvent polarity [15].

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for pyridine synthesis, offering advantages in terms of reaction control, scalability, and process intensification [16] [17]. Flow reactors provide enhanced heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control over reaction parameters [16]. The continuous addition of reactants and removal of products helps maintain optimal reaction conditions and prevents the accumulation of reactive intermediates [17].

The implementation of continuous flow systems for Sonogashira coupling reactions has demonstrated significant improvements in reaction efficiency and product quality [18]. Residence times in flow reactors are typically reduced to 10-30 minutes compared to several hours in batch processes [16]. The enhanced mixing and heat transfer in microreactors enable the use of higher reaction temperatures without decomposition of sensitive substrates or catalysts [18].

Microwave-assisted continuous flow reactors represent an advanced approach that combines the benefits of microwave heating with continuous processing [17]. These systems provide rapid and uniform heating, leading to improved reaction rates and selectivity [17]. The ability to rapidly heat and cool reaction mixtures enables the synthesis of thermally sensitive compounds that would decompose under conventional heating conditions [17].

Reactor TypeResidence Time (min)Yield (%)Temperature ControlScalability
Batch180-36085-92ModerateLimited
Continuous Flow15-3090-96ExcellentHigh
Microwave Flow10-2092-98SuperiorModerate

The integration of automated sampling and analysis systems with continuous flow reactors enables real-time monitoring of reaction progress and product quality [18]. This capability is particularly valuable for optimizing reaction conditions and ensuring consistent product quality in large-scale manufacturing [18]. The use of inline spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy allows for continuous monitoring without interrupting the reaction process [18].

Industrial-Scale Production Challenges

Industrial-scale production of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine faces several significant challenges related to process economics, environmental regulations, and technical scalability [19] [20]. The high cost of palladium catalysts represents a major economic barrier, particularly for large-volume production [19]. Catalyst recovery and recycling strategies are essential for maintaining economic viability, but these processes often involve complex separation and purification procedures [19].

Environmental regulations regarding the use and disposal of organometallic catalysts pose additional challenges for industrial implementation [20] [21]. Strict limits on metal contamination in pharmaceutical products require extensive purification procedures, increasing production costs and complexity [21]. The development of more environmentally benign catalyst systems and improved purification methods is crucial for meeting regulatory requirements [21].

Raw material price volatility significantly impacts production economics, particularly for specialized reagents such as trifluoromethyl-containing precursors [22] [19]. The limited number of suppliers for these specialized materials creates supply chain vulnerabilities and price instability [22]. Long-term supply agreements and the development of alternative synthetic routes are necessary to mitigate these risks [19].

Challenge CategoryImpact LevelMitigation Strategies
Catalyst CostHighRecovery/Recycling Systems
Environmental ComplianceHighGreen Chemistry Approaches
Raw Material SupplyModerateAlternative Synthesis Routes
Process ScalabilityModerateContinuous Flow Technology

Technical challenges in scaling up laboratory procedures to industrial scale include heat and mass transfer limitations, catalyst deactivation, and product purification complexity [12]. The heterogeneous nature of many catalytic systems can lead to uneven reaction conditions in large-scale reactors, resulting in reduced yields and increased byproduct formation [12]. Advanced reactor design and process control systems are necessary to maintain uniform reaction conditions at industrial scale [12].

The comprehensive structural characterization of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine (molecular formula C₁₁H₁₃F₃N₂Si, molecular weight 258.32 g/mol, CAS: 1036027-52-7) requires multiple analytical techniques to elucidate its complex molecular architecture [1] [2] [3]. This pyridine derivative contains multiple functional groups including trifluoromethyl, trimethylsilyl, and ethynyl substituents, necessitating specialized analytical approaches for complete structural elucidation.

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine. Single crystal growth protocols typically employ slow evaporation from suitable solvent systems such as n-hexane/dichloromethane at reduced temperature (4°C) to obtain X-ray quality crystals [4]. The crystallographic data collection should be performed using modern diffractometers equipped with charge-coupled device (CCD) detectors and Mo Kα radiation (λ = 0.71073 Å) [5].

The crystal structure reveals several key geometric parameters characteristic of this compound class. The pyridine ring maintains planarity with typical C-N bond lengths of approximately 1.35 Å and C-C bond lengths of 1.39 Å [5]. The trifluoromethyl substituent at the 5-position exhibits characteristic C-F bond lengths of 1.33-1.35 Å with F-C-F bond angles of approximately 108° . The trimethylsilyl ethynyl group displays linear geometry with the Si-C≡C-C arrangement showing bond angles close to 180° [7].

Hydrogen bonding patterns in the crystal structure are particularly important for understanding intermolecular interactions. The amino group at the 2-position can participate in hydrogen bonding with neighboring molecules, influencing crystal packing arrangements . The trifluoromethyl group adopts conformations that minimize steric interactions while maximizing weak intermolecular forces such as C-F···H contacts [8].

Unit cell parameters typically fall within the following ranges based on related trifluoromethyl pyridine compounds: space group determination often reveals monoclinic or triclinic systems with Z = 4 [4]. Thermal ellipsoid plots at 50% probability levels provide visualization of atomic displacement parameters, indicating the thermal motion of individual atoms within the crystal lattice [4].

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei. The complex substitution pattern of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine generates characteristic chemical shift patterns that facilitate structural confirmation [9] [10].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H nuclear magnetic resonance spectrum exhibits distinct resonances for each proton environment. The pyridine ring protons typically appear in the aromatic region between 7.5-8.5 ppm . The H-4 proton, located between the trifluoromethyl and ethynyl substituents, shows characteristic downfield shifting due to the electron-withdrawing effects of both substituents, appearing at approximately 8.1-8.3 ppm . The H-6 proton resonates at approximately 7.8-8.0 ppm with coupling to the trifluoromethyl group.

The amino group protons appear as a broad singlet around 5.5-6.5 ppm, with the exact chemical shift dependent on solvent and concentration effects . The trimethylsilyl group generates a characteristic sharp singlet at 0.20-0.30 ppm, integrating for nine protons [10]. This signal serves as an internal reference and diagnostic peak for the presence of the trimethylsilyl protecting group.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The ethynyl carbons appear as distinctive signals around 92-105 ppm, with the silicon-bearing carbon typically appearing upfield relative to the pyridine-bearing carbon [10]. The trifluoromethyl carbon exhibits characteristic splitting patterns due to C-F coupling, appearing as a quartet around 122-125 ppm with ¹JCF coupling constants of approximately 270-275 Hz [13].

Pyridine ring carbons display chemical shifts characteristic of their substitution pattern. The C-2 carbon bearing the amino group typically resonates around 160-165 ppm, while the C-3 carbon attached to the ethynyl group appears around 120-130 ppm . The C-5 carbon bearing the trifluoromethyl group shows downfield shifting to approximately 145-150 ppm due to the electron-withdrawing effect.

The trimethylsilyl carbons appear as a sharp singlet around -0.5 to 0.5 ppm, providing confirmation of the protecting group integrity [10]. Additional carbon signals from the pyridine ring appear in their expected aromatic region between 120-160 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F nuclear magnetic resonance spectrum provides highly sensitive information about the trifluoromethyl substituent. The CF₃ group typically appears as a sharp singlet around -62 to -65 ppm relative to CFCl₃ as external standard [13] [14]. The chemical shift is influenced by the electronic environment of the pyridine ring and the proximity of other substituents.

Integration confirms the presence of three equivalent fluorine atoms, while the singlet multiplicity indicates no significant coupling to adjacent protons at typical magnetic field strengths [13]. Variable temperature studies can reveal potential conformational dynamics of the trifluoromethyl group.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si Nuclear Magnetic Resonance)

The ²⁹Si nuclear magnetic resonance spectrum provides direct information about the trimethylsilyl environment. Silicon chemical shifts for trimethylsilyl ethynyl compounds typically appear around -17 to -20 ppm [15] [10]. The signal appears as a sharp singlet due to the high symmetry of the trimethylsilyl group.

Coupling patterns to adjacent carbons can be observed under proton-decoupled conditions, providing information about Si-C bond environments [10]. The chemical shift is sensitive to the electronic properties of the ethynyl linkage and can provide insights into the electron density distribution around the silicon center.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation through characteristic fragmentation patterns [16] [17]. The molecular ion peak for 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine appears at m/z 258.0856 [M+H]⁺ with the expected isotopic pattern reflecting the presence of fluorine, silicon, and nitrogen atoms [1] [2].

Primary Fragmentation Pathways

The most characteristic fragmentation involves loss of the trimethylsilyl group (M-73), generating a stable pyridyl ethynyl cation at m/z 185 [16] [17]. This fragmentation occurs readily due to the relative weakness of the Si-C bond compared to other bonds in the molecule. The resulting fragment retains the trifluoromethyl pyridine core structure.

Loss of trifluoromethyl radical (M-69) produces a fragment at m/z 189, corresponding to the trimethylsilyl ethynyl pyridylamine cation [18]. This fragmentation pathway is less favorable than trimethylsilyl loss but provides complementary structural information.

Secondary Fragmentation Patterns

The base peak fragment (m/z 185) undergoes further fragmentation through loss of hydrogen fluoride (HF, M-20) to generate m/z 165 [18]. Additional loss of acetylene (C₂H₂, M-26) from the ethynyl group produces m/z 159, corresponding to the trifluoromethyl pyridylamine core.

The trimethylsilyl fragment itself appears at m/z 73 as a stable cation, providing confirmation of the protecting group presence [16] [17]. Higher energy collision-induced dissociation can produce smaller diagnostic fragments including CF₃⁺ (m/z 69) and pyridinium-related fragments.

Accurate Mass Measurements

High-resolution mass spectrometry with sub-ppm mass accuracy enables elemental composition determination. The molecular ion at m/z 258.0856 corresponds to the calculated exact mass for C₁₁H₁₄F₃N₂Si within acceptable error limits (<5 ppm) [19]. Isotopic peak ratios confirm the presence of silicon (⁴Si/²⁸Si = 4.7%) and provide additional structural validation.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Features

Vibrational spectroscopy provides detailed information about functional group connectivity and molecular conformation through analysis of characteristic absorption and scattering frequencies [14] [20]. The complex substitution pattern of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine generates multiple diagnostic vibrational modes.

Characteristic Infrared Absorption Frequencies

The ethynyl C≡C stretching vibration appears as a medium-intensity absorption around 2150-2200 cm⁻¹, characteristic of silicon-substituted acetylenes [14] . This frequency is slightly higher than typical alkyl-substituted acetylenes due to the electron-withdrawing effect of the silicon atom.

Primary amine N-H stretching vibrations appear as two distinct absorptions around 3350-3450 cm⁻¹ corresponding to symmetric and asymmetric stretching modes [14] [20]. The exact frequencies depend on intermolecular hydrogen bonding interactions in the solid state.

Trifluoromethyl C-F stretching vibrations generate multiple strong absorptions in the 1100-1350 cm⁻¹ region [14]. The CF₃ group exhibits characteristic symmetric and asymmetric stretching modes around 1170 cm⁻¹ and 1330 cm⁻¹, respectively.

Silicon-Related Vibrational Modes

Trimethylsilyl Si-C stretching vibrations appear around 760-850 cm⁻¹ as medium-intensity absorptions [14]. The Si-C(methyl) stretching modes are distinguishable from Si-C(ethynyl) stretching, which appears at slightly higher frequency due to the sp-hybridization of the ethynyl carbon.

Si-CH₃ deformation modes generate characteristic absorptions around 1250 cm⁻¹ and provide confirmation of the trimethylsilyl protecting group integrity [14]. These vibrations are particularly diagnostic for trimethylsilyl-containing compounds.

Pyridine Ring Vibrational Modes

The pyridine ring exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region [20]. The substitution pattern influences the exact frequencies and intensities of these modes. Ring breathing modes appear around 1000-1100 cm⁻¹ and provide information about ring substitution effects.

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [14] [22]. The ethynyl C≡C stretching mode is typically more intense in Raman than infrared spectroscopy, appearing around 2150 cm⁻¹ with enhanced intensity.

Aromatic ring modes are strongly Raman-active and provide detailed information about ring substitution patterns [22]. The trifluoromethyl group exhibits characteristic Raman-active modes that complement the infrared data.

Silicon-carbon stretching modes are well-resolved in Raman spectroscopy and provide precise frequency information for structural assignment [10]. The combination of infrared and Raman data enables complete vibrational assignment and structural confirmation.

Wikipedia

5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine

Dates

Last modified: 08-16-2023

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